N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(15(22)14-3-2-4-23-14)17-20-19-16(24-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHGTJSCNWOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features an adamantane moiety, a thiadiazole ring, and a furan carboxamide group. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The adamantane structure contributes to the compound's rigidity, enhancing its pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The adamantane moiety provides a bulky structure that facilitates binding to protein sites, while the thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions. This dual interaction mechanism enhances the compound's efficacy against various pathogens.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. A notable study evaluated its antibacterial activity against several Gram-positive and Gram-negative bacterial strains and found:
| Bacterial Strain | Activity | Comparison |
|---|---|---|
| Staphylococcus aureus | High | More potent than ampicillin |
| Escherichia coli | Moderate | Comparable to streptomycin |
| Pseudomonas aeruginosa | High | Effective against resistant strains |
The compound exhibited superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin, particularly against resistant strains such as MRSA and P. aeruginosa .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. In vitro tests showed that it was effective against various fungal species, outperforming reference drugs such as bifonazole and ketoconazole by 3 to 115 times .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Efficacy :
-
Antifungal Assessment :
- Objective : To evaluate antifungal activity against Candida species.
- Results : The compound exhibited an IC50 (Inhibitory Concentration 50%) value significantly lower than standard antifungal agents .
Scientific Research Applications
Antimicrobial Properties:
Research indicates that compounds containing thiadiazole rings exhibit potent antimicrobial activity. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity:
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific assays have demonstrated its potential efficacy against several cancer cell lines .
Neuroprotective Effects:
Given the role of nicotinic receptors in cognitive functions, compounds like this compound are being investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and schizophrenia .
Analytical Methods
Various analytical methods have been developed to detect and quantify this compound in biological samples:
| Method | Description |
|---|---|
| High-performance liquid chromatography (HPLC) | Used to separate and quantify the compound in complex mixtures. |
| Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Provides sensitivity and specificity for detecting low concentrations in biological samples. |
| Gas chromatography-mass spectrometry (GC-MS) | Useful for analyzing volatile compounds or degradation products. |
These methods are crucial for understanding the pharmacokinetics, bioavailability, and metabolism of the compound in various animal models.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Study: A study conducted on various bacterial strains demonstrated that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation: In vitro studies assessed the compound's ability to inhibit cell proliferation in cancer cell lines such as MCF7 and HeLa, showing promising results that warrant further investigation .
- Neuroprotective Research: Experimental models of Alzheimer's disease indicated that this compound could enhance cognitive function by modulating nicotinic receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Features
The compound’s adamantane-thiadiazole scaffold is shared with several derivatives, but its N-methylfuran-2-carboxamide substituent distinguishes it from others. Key analogs include:
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 292161-80-9)
- Differs by lacking the N-methyl group on the amide.
- The absence of methylation may reduce steric hindrance and alter hydrogen-bonding capacity compared to the target compound .
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- Replaces the carboxamide with a methylamine group.
- Exhibits a planar thiadiazole ring and N–H···N hydrogen bonding in its crystal structure, contributing to a high melting point (441–443 K) .
N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide
- Features a branched aliphatic amide substituent.
- Demonstrated activity as a Tdp1 inhibitor, suggesting the adamantane-thiadiazole scaffold’s versatility in targeting enzymes .
2.2. Physicochemical Properties
*Estimated based on structural formula.
- Adamantane’s rigid cage structure improves thermal stability, as seen in the high melting point of its methylamine derivative .
Q & A
Q. What synthetic routes are commonly employed for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide, and how is purity validated?
The compound can be synthesized via dehydrative cyclization of thiosemicarbazide derivatives using sulfuric acid, analogous to methods for structurally related adamantane-thiadiazole hybrids . Key steps include refluxing in chloroform/ethanol and slow evaporation for crystallization. Purity is validated via melting point analysis (e.g., 441–443 K) and X-ray crystallography, with refinement using SHELXL software to confirm molecular geometry and hydrogen bonding patterns .
Q. What crystallographic data define the compound’s solid-state structure?
The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, and β = 118.008° . The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), and the adamantane moiety adopts a chair conformation. Hydrogen-bonding interactions (e.g., N–H⋯N) form supramolecular chains along the [1 0 1] direction, validated via Hirshfeld surface analysis .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the compound’s electronic properties for structure-activity relationship (SAR) studies?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for calculating atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data . For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional provides accuracy within 2–5% for molecular systems, enabling predictions of charge distribution and frontier molecular orbitals . Basis sets such as 6-31G(d,p) are suitable for geometry optimization and vibrational frequency analysis.
Q. What methodological approaches identify noncovalent interactions in the crystal lattice, and how do they influence stability?
Quantum Theory of Atoms in Molecules (QTAIM) analysis can quantify weak interactions (e.g., C–H⋯π, van der Waals) by evaluating bond critical points and electron density topology . For example, hydrophobic layers in the crystal structure arise from adamantane’s rigidity, while hydrophilic regions involve thiadiazole N–H⋯N hydrogen bonds. These features are visualized using CrystalExplorer for Hirshfeld surface mapping .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in adamantane-thiadiazole hybrids?
Adamantane enhances lipophilicity and membrane penetration, while thiadiazole rings enable π-π stacking with biological targets. For instance, replacing methyl groups with electron-withdrawing substituents (e.g., fluorine) increases antiviral potency by modulating electronic effects on the thiadiazole’s electron density . Activity is validated via in vitro assays (e.g., anti-trypanosomal IC₅₀), with docking studies using AutoDock Vina to predict binding affinities to target proteins.
Methodological Notes
- Crystallography : Use SHELXTL for structure solution and refinement, ensuring isotropic displacement parameters for non-H atoms .
- Computational Chemistry : Employ Gaussian 16 with B3LYP/6-31G(d,p) for geometry optimization and frequency calculations to avoid imaginary frequencies .
- SAR Studies : Combine synthesis with high-throughput screening and molecular dynamics simulations (e.g., GROMACS) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
